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Compound of Interest

Compound Name: (S)-1-(2-Fluorophenyl)ethylamine

Cat. No.: B1312467

An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-(2-
Fluorophenyl)ethylamine, a chiral building block crucial in the synthesis of various
pharmaceutical compounds. This document outlines its chemical identity, physical and
chemical properties, and a detailed experimental protocol for its asymmetric synthesis.

Chemical Identity

The primary identifier for this compound is its IUPAC name, which provides an unambiguous
description of its chemical structure.

IUPAC Name: (1S)-1-(2-fluorophenyl)ethanamine[1][2]

Synonyms:

(S)-1-(2-Fluorophenyl)ethanamine[2]

(S)-alpha-Methyl-2-fluorobenzenemethanamine

(S)-2-Fluoro-alpha-methylbenzylamine[1]

Benzenemethanamine, 2-fluoro-a-methyl-, (aS)-[1]
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e (S)-1-(2-FLUOROPHENYL)ETHYLAMINE-HCI[1]

Physicochemical Properties

A summary of the key physical and chemical properties of (S)-1-(2-Fluorophenyl)ethylamine
is presented in the table below for easy reference and comparison.

Property Value Reference
Molecular Formula C8H10FN [1][2]
Molecular Weight 139.17 g/mol [2]

CAS Number 68285-25-6 [1]I2]
Appearance Colorless liquid [1]

Boiling Point 179.8 °C at 760 mmHg [1]

Density 1.063 g/cm3 (Predicted)

pKa 8.62 + 0.10 (Predicted) [1]

N Soluble in organic solvents,
Solubility o o [1]
limited solubility in water.

2-8 °C under inert gas
Storage Temperature ) [1]
(Nitrogen or Argon).

Asymmetric Synthesis: Experimental Protocol

The enantiomerically pure form of 1-(2-Fluorophenyl)ethylamine is critical for its application in
pharmaceuticals. Biocatalytic methods, particularly enzymatic kinetic resolution or asymmetric
synthesis using transaminases, offer a highly selective and efficient route to the desired (S)-
enantiomer.

Enzymatic Asymmetric Synthesis using w-Transaminase

This protocol describes the asymmetric synthesis of (S)-1-(2-Fluorophenyl)ethylamine from
2'-fluoroacetophenone using an (S)-selective w-transaminase (w-TA).
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Materials and Reagents:

2'-Fluoroacetophenone

e (S)-selective w-Transaminase (e.g., from Aspergillus terreus)
* |Isopropylamine (amine donor)

o Pyridoxal 5'-phosphate (PLP) (cofactor)

o Potassium phosphate buffer (pH 7.5)

» Toluene (or other suitable organic solvent)
o Ethyl acetate

e Sodium sulfate (anhydrous)

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

Experimental Procedure:

e Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system. The
agueous phase consists of potassium phosphate buffer (100 mM, pH 7.5) containing the w-
transaminase, pyridoxal 5'-phosphate (1 mM), and isopropylamine (1 M). The organic phase
consists of a solution of 2'-fluoroacetophenone (100 mM) in toluene. The use of a two-phase
system helps to overcome substrate and product inhibition of the enzyme.

e Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30°C)
for 24-48 hours. The progress of the reaction is monitored by chiral High-Performance Liquid
Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of the
ketone to the amine and the enantiomeric excess of the product.

e Work-up and Extraction:

o Once the reaction has reached completion, the phases are separated.
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o The pH of the aqueous phase is adjusted to >10 with the addition of NaOH to ensure the
amine is in its free base form.

o The aqueous phase is then extracted multiple times with ethyl acetate.

o The combined organic extracts are dried over anhydrous sodium sulfate and filtered.

e Purification and Isolation:

o The solvent from the organic phase is removed under reduced pressure to yield the crude
(S)-1-(2-Fluorophenyl)ethylamine.

o If necessary, further purification can be achieved by column chromatography on silica gel.

e Product Characterization: The final product is characterized by *H NMR, 3C NMR, and mass
spectrometry to confirm its identity and purity. The enantiomeric excess is determined by
chiral HPLC or GC.

Applications in Drug Development

(S)-1-(2-Fluorophenyl)ethylamine is a valuable chiral intermediate in the synthesis of a
variety of pharmaceutical compounds, particularly those targeting the central nervous system.
Its specific stereochemistry and the presence of the fluorine atom can significantly influence the
pharmacological properties of the final drug molecule, including its potency, selectivity, and
metabolic stability.

Logical Workflow and Synthesis Pathway

The following diagrams illustrate the logical relationship in the naming of the compound and the
general workflow for its asymmetric synthesis.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1312467?utm_src=pdf-body
https://www.benchchem.com/product/b1312467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Structure to IUPAC Name Logic

Core Structure

Fluorine Atom Phenyl Group Ethylamine Group
7

Substitution and Stereochemistry :

Chiral Center at Carbon-1 Position 2 on Phenyl Ring

ethanamine
4
(S)-Configuration 2-fluoro

(1S)-1-(2-fluorophenyl)ethanamine

Click to download full resolution via product page

Caption: Logical flow from chemical structure components to the IUPAC name.
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Asymmetric Synthesis Workflow

Starting Material:
2'-Fluoroacetophenone

Enzymatic Reaction:
- (S)-selective w-Transaminase
- Isopropylamine (Amine Donor)
- PLP (Cofactor)

i

Reaction Monitoring:
Chiral HPLC/GC

'

Work-up:
- Phase Separation
- Basification
- Extraction with Ethyl Acetate

i

Purification:
- Solvent Evaporation
- Column Chromatography (optional)

Final Product:

(S)-1-(2-Fluorophenyl)ethylamine

Characterization:
- NMR, MS
- Chiral HPLC/GC for ee%

Click to download full resolution via product page
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Caption: General experimental workflow for the asymmetric synthesis of (S)-1-(2-
Fluorophenyl)ethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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